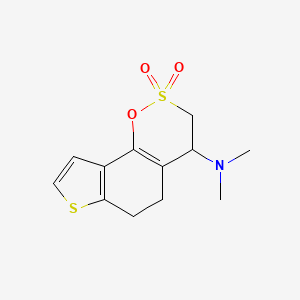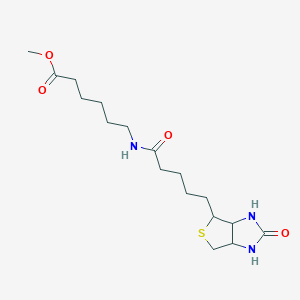
Methyl 6-(+)-biotinylamidohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(+)-Biotinilamidohexanoato de metilo es un derivado de la biotina que se utiliza a menudo en aplicaciones bioquímicas y de biología molecular. La biotina, también conocida como vitamina B7, es una vitamina soluble en agua que desempeña un papel crucial en varios procesos metabólicos. La adición de un grupo metilo y una cadena hexanoato a la biotina mejora su utilidad en diversas aplicaciones científicas, particularmente en el campo de la bioconjugación y el etiquetado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(+)-Biotinilamidohexanoato de metilo normalmente implica la esterificación de la biotina con ácido hexanoico, seguida de la introducción de un grupo metilo. El proceso generalmente incluye los siguientes pasos:
Activación de la biotina: La biotina se activa primero utilizando un reactivo de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP).
Esterificación: La biotina activada se hace reaccionar entonces con ácido hexanoico en condiciones suaves para formar el intermedio biotinilamidohexanoato.
Metilación: Finalmente, el intermedio se metila utilizando un agente metilante como el yoduro de metilo en presencia de una base como el carbonato de potasio.
Métodos de producción industrial
La producción industrial del 6-(+)-Biotinilamidohexanoato de metilo sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, y a menudo implica sistemas automatizados de síntesis y purificación. El uso de la cromatografía líquida de alta resolución (HPLC) es común para la purificación del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(+)-Biotinilamidohexanoato de metilo puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Pueden producirse reacciones de sustitución nucleófila, particularmente en los grupos funcionales éster y amida.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio acuoso a temperatura ambiente.
Reducción: Borohidruro de sodio en metanol a bajas temperaturas.
Sustitución: Nucleófilos como las aminas o los tioles en presencia de una base como la trietilamina.
Productos principales
Oxidación: Derivados oxidados de la cadena hexanoato.
Reducción: Formas reducidas de los grupos éster o amida.
Sustitución: Derivados de la biotina sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
El 6-(+)-Biotinilamidohexanoato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como agente de etiquetado en diversas reacciones químicas.
Biología: Se utiliza comúnmente en la biotinilación de proteínas y ácidos nucleicos para fines de detección y purificación.
Medicina: Se emplea en ensayos de diagnóstico y como componente en sistemas de administración de fármacos.
Industria: Se utiliza en la producción de productos biotinilados para la investigación y el desarrollo.
Mecanismo De Acción
El mecanismo de acción del 6-(+)-Biotinilamidohexanoato de metilo implica su capacidad de unirse a la avidina o la estreptavidina con alta afinidad. Esta unión se utiliza en diversos ensayos bioquímicos y técnicas de purificación. La cadena hexanoato y el grupo metilo mejoran la solubilidad y la estabilidad del compuesto, lo que lo hace más eficaz en sus aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
Biotina: El compuesto padre, esencial para diversos procesos metabólicos.
Éster de biotinil-N-hidroxisuccinimida: Otro derivado de la biotina utilizado para la biotinilación.
Conjuntos de biotina-PEG: Derivados de la biotina con cadenas de polietilenglicol para aumentar la solubilidad.
Singularidad
El 6-(+)-Biotinilamidohexanoato de metilo es único debido a su mayor solubilidad y estabilidad, lo que lo hace más eficaz en aplicaciones de bioconjugación y etiquetado en comparación con otros derivados de la biotina.
Propiedades
IUPAC Name |
methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIZHLHFACYVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
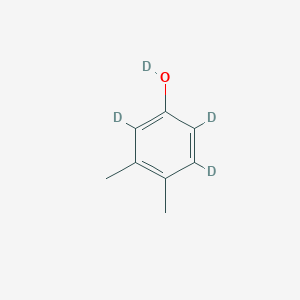
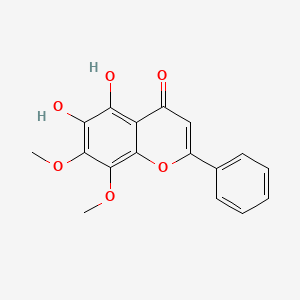
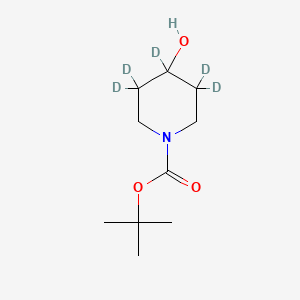
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
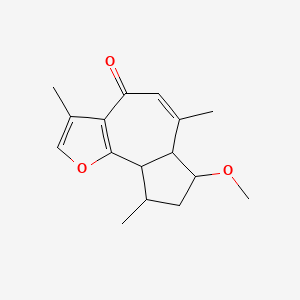
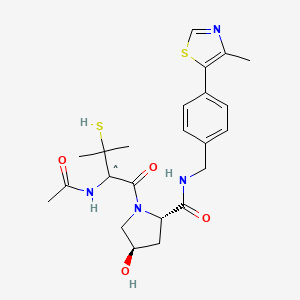
![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
![7-[(2-aminocyclohexyl)amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B12302059.png)

